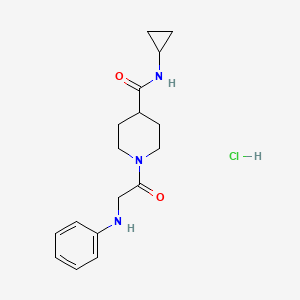
3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride, also known as 6-MeO-DALT, is a synthetic indole alkaloid that belongs to the tryptamine family. It is a psychoactive substance that has been used for scientific research purposes. The compound has been synthesized in the laboratory through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
作用机制
The mechanism of action of 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride include changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition. The compound has been found to induce hallucinations, altered states of consciousness, and changes in sensory perception.
实验室实验的优点和局限性
The advantages of using 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride in lab experiments include its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the effects of serotonin receptor activation. The compound is also relatively easy to synthesize in the laboratory. However, the limitations of using 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride in lab experiments include its potential toxicity and the lack of knowledge about its long-term effects on the brain and body.
未来方向
For research on 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride include further studies on its mechanism of action and its potential use in the treatment of mental health disorders. The compound could also be studied in combination with other psychoactive substances to determine its effects on the brain and body. Additionally, more research is needed to determine the safety and potential side effects of using 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride.
合成方法
The synthesis of 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride involves several steps, including the condensation of 2-(methylamino)acetaldehyde with indole-3-carboxaldehyde, followed by reduction with sodium borohydride to form 6-methyl-2,3-dihydroindol-1-yl)acetaldehyde. The next step involves the condensation of this compound with 3-phenylpropan-1-one to form 3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one. The final step involves the hydrochloride salt formation.
科学研究应用
3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride has been used in scientific research to study its effects on the serotonin receptor system. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. The compound has also been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
属性
IUPAC Name |
3-amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.ClH/c1-13-7-8-15-9-10-20(17(15)11-13)18(21)12-16(19)14-5-3-2-4-6-14;/h2-8,11,16H,9-10,12,19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPZYXUIROKPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2C(=O)CC(C3=CC=CC=C3)N)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(6-methyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)
![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)
![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)

![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)


![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)